1-Bromo-3-(1-fluoroethyl)benzene
CAS No.: 1043689-20-8
Cat. No.: VC17685461
Molecular Formula: C8H8BrF
Molecular Weight: 203.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1043689-20-8 |
|---|---|
| Molecular Formula | C8H8BrF |
| Molecular Weight | 203.05 g/mol |
| IUPAC Name | 1-bromo-3-(1-fluoroethyl)benzene |
| Standard InChI | InChI=1S/C8H8BrF/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,1H3 |
| Standard InChI Key | VFNNALFGUCKNQZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC(=CC=C1)Br)F |
Introduction
Chemical Identity and Structural Characteristics
1-Bromo-3-fluorobenzene (C₆H₄BrF) is a halogenated aromatic compound featuring a benzene ring substituted with bromine and fluorine at the meta positions (Figure 1) . Its molecular weight is 175 g/mol, and it exists as a colorless liquid at room temperature . The compound’s structure dictates its reactivity, with bromine acting as a leaving group in nucleophilic aromatic substitution reactions, while fluorine’s electron-withdrawing effects influence electronic distribution .
Physicochemical Properties
Key physicochemical properties are summarized in Table 1 :
Table 1. Physicochemical Properties of 1-Bromo-3-fluorobenzene
| Property | Value |
|---|---|
| Boiling Point | 150°C |
| Melting Point | −8°C |
| Density | 1.594 g/cm³ |
| Vapor Pressure | 4.0 mm Hg (25°C) |
| Water Solubility | 378 mg/L (25°C) |
| Log Kow | 2.92 |
| Henry’s Law Constant | 6.3 × 10⁻³ atm·m³/mol |
The compound’s moderate volatility and low water solubility suggest a tendency to persist in the atmosphere rather than aquatic systems . Its estimated soil adsorption coefficient (Koc = 380 L/kg) indicates low to moderate leaching potential .
Environmental Fate and Transport
Photohydrolysis experiments demonstrate that 1-bromo-3-fluorobenzene degrades rapidly in aqueous solutions under UV light (half-life = 44 minutes) . Atmospheric oxidation by hydroxyl radicals is predicted to occur with a half-life of ~7 days . These properties classify it as a transient environmental contaminant with limited bioaccumulation potential .
Toxicological Profile
Acute and Chronic Toxicity
No human or animal studies on acute, subchronic, or chronic toxicity were identified . The EPA derived provisional reference doses (p-RfDs) and reference concentrations (p-RfCs) using structural analogs (Table 2) :
Table 2. Screening Toxicity Values for 1-Bromo-3-fluorobenzene
| Parameter | Value (mg/kg-day) | Basis |
|---|---|---|
| Subchronic p-RfD | 0.03 | Fluorobenzene data |
| Chronic p-RfD | 0.003 | Bromobenzene data |
| Subchronic p-RfC | 0.02 | 1,4-Dibromobenzene data |
These values reflect conservative estimates due to the absence of direct toxicity data .
Metabolic Pathways
Rat studies show that 1-bromo-3-fluorobenzene undergoes hepatic metabolism to form sulfate and glucuronide conjugates of 4-bromo-2-fluorophenol, with glutathione conjugation suspected as the primary detoxification route . Over 90% of administered doses are excreted in urine within 24 hours .
Carcinogenicity
The EPA classifies 1-bromo-3-fluorobenzene as having “Inadequate Information to Assess Carcinogenic Potential” due to a lack of carcinogenicity studies .
Industrial Applications and Regulatory Status
1-Bromo-3-fluorobenzene serves as a precursor in pharmaceutical and agrochemical synthesis . It is listed on Canada’s Non-Domestic Substances List but remains unregistered under the EU’s REACH program . Commercial suppliers like Thermo Scientific offer it in quantities up to 250 g, with purity levels ≥99% .
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